![molecular formula C14H12ClN3O B1459069 N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine CAS No. 1518095-22-1](/img/structure/B1459069.png)

N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine

Overview

Description

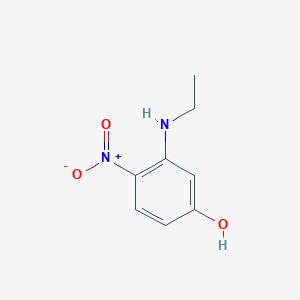

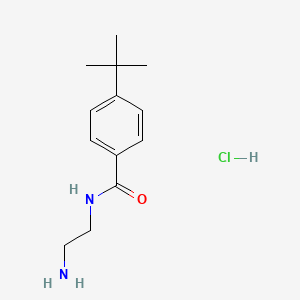

“N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine” is a chemical compound with the CAS Number: 1518095-22-1. It has a molecular weight of 273.72 .

Molecular Structure Analysis

The IUPAC name for this compound is N2-(2-chlorobenzyl)benzo[d]oxazole-2,6-diamine . The InChI code for this compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-17-14-18-12-6-5-10(16)7-13(12)19-14/h1-7H,8,16H2,(H,17,18) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 273.72 .Scientific Research Applications

Novel Polyamides and Polymer Properties

Research has highlighted the synthesis and characterization of aromatic poly(amide-benzoxazole)s derived from chlorocarbonyl compounds similar to N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine. These polymers, obtained using high yields and processed into tough, creasable amorphous films, exhibit good mechanical properties, high glass transition temperatures above 300°C, and onset of thermal degradation ranging from 455 to 515°C. The study also involved computational chemistry methods to analyze the orientation of the benzoxazole ring, indicating its impact on monomer reactivity and polymer properties (Marcos‐Fernández et al., 2001).

Copper-Catalysed Intramolecular O-Arylation

Another study explored the efficient synthesis of 2-substituted benzoxazoles via Cu-catalysed intramolecular coupling cyclization reactions. This method, leveraging N-(2-chlorophenyl)benzamides among other compounds, highlights a simple and efficient approach to benzoxazole synthesis under mild conditions, presenting a broad application in the synthesis of various benzoxazole derivatives (Wu et al., 2014).

Photochemistry of Halogenated Benzene Derivatives

Research into the photochemistry of halogenated benzene derivatives revealed the photoformation of benzoxazole compounds from pentachlorophenol in water–acetonitrile solutions. This study provides insights into the photochemical pathways and potential applications of benzoxazoles in various scientific fields, including environmental chemistry and materials science (Choudhry et al., 1987).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

These interactions may induce conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Similar compounds have been found to exhibit diverse biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the activities of similar compounds, it can be hypothesized that the compound may have potential therapeutic effects .

properties

IUPAC Name |

2-N-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-17-14-18-12-6-5-10(16)7-13(12)19-14/h1-7H,8,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMAEYFDQQXDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC3=C(O2)C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)